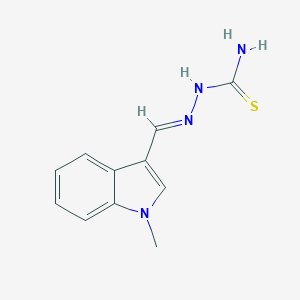
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial production .
化学反応の分析
Types of Reactions
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for various biologically active molecules.
1-methylindole-3-carboxaldehyde: Used in the synthesis of nitroolefins and β-nitroalcohols.
Indole-3-carboxaldehyde: Known for its role in the synthesis of heterocyclic compounds.
Uniqueness
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is unique due to its thiosemicarbazone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
特性
分子式 |
C11H12N4S |
|---|---|
分子量 |
232.31g/mol |
IUPAC名 |
[(E)-(1-methylindol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H12N4S/c1-15-7-8(6-13-14-11(12)16)9-4-2-3-5-10(9)15/h2-7H,1H3,(H3,12,14,16)/b13-6+ |
InChIキー |
GBYGDAYEMDUQKP-AWNIVKPZSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=S)N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)N |
溶解性 |
34.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















